![molecular formula C9H16 B14726672 Bicyclo[6.1.0]nonane CAS No. 286-60-2](/img/structure/B14726672.png)
Bicyclo[6.1.0]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[610]nonane is a bicyclic hydrocarbon with the molecular formula C₉H₁₆ It is characterized by a unique structure where two rings share a common carbon atom, forming a rigid and strained system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[6.1.0]nonane can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,5-cyclooctadiene with a suitable reagent can lead to the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur at specific positions on the bicyclic structure, often facilitated by suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which bicyclo[6.1.0]nonane exerts its effects depends on its specific application. In bioorthogonal chemistry, for example, the compound undergoes strain-promoted azide-alkyne cycloaddition reactions, which are highly selective and efficient. This reaction involves the interaction of the strained alkyne in this compound with an azide group, forming a stable triazole product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[4.3.0]nonane: A compound with a similar bicyclic framework but different connectivity of carbon atoms.
Uniqueness
Bicyclo[6.1.0]nonane is unique due to its specific ring strain and structural properties, which make it particularly useful in bioorthogonal chemistry and as a model compound for studying reaction mechanisms. Its strained structure allows for highly selective reactions that are not easily achievable with other compounds .
Eigenschaften
CAS-Nummer |
286-60-2 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
InChI-Schlüssel |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2CC2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


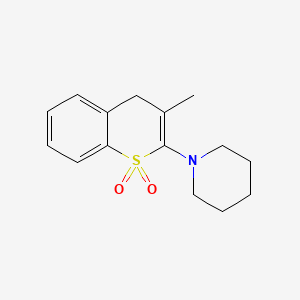
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)



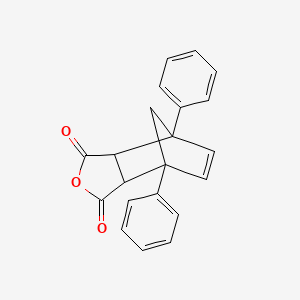
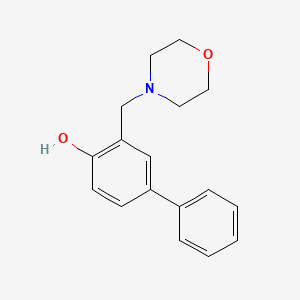
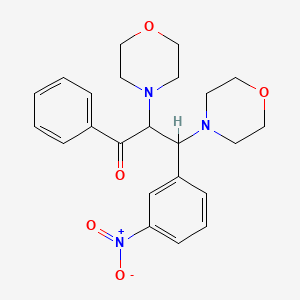
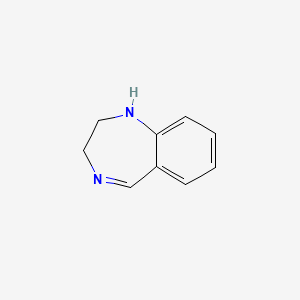
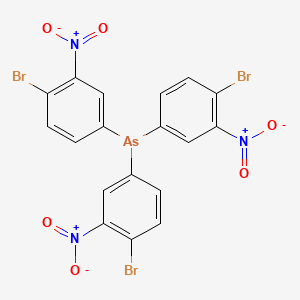
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)



